tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1310383-54-0
VCID: VC0172034
InChI: InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(20(22)23)8-10(9-18-12)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Molecular Formula: C16H24BN3O6
Molecular Weight: 365.193

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

CAS No.: 1310383-54-0

Cat. No.: VC0172034

Molecular Formula: C16H24BN3O6

Molecular Weight: 365.193

* For research use only. Not for human or veterinary use.

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate - 1310383-54-0

Specification

CAS No. 1310383-54-0
Molecular Formula C16H24BN3O6
Molecular Weight 365.193
IUPAC Name tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Standard InChI InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(20(22)23)8-10(9-18-12)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
Standard InChI Key GQPDGGUXIJOLNX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Introduction

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a boronic ester derivative widely used in organic synthesis and medicinal chemistry. It is a functionalized pyridine compound with applications in Suzuki-Miyaura cross-coupling reactions and other transformations. This compound's structural features make it valuable for synthesizing complex molecules in drug discovery and materials science.

Synthetic Chemistry

This compound is primarily used as a boronic acid equivalent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The boronic ester group provides stability and reactivity under mild conditions.

Medicinal Chemistry

The functionalized pyridine core is a common scaffold in pharmaceuticals. The nitro group can be reduced to an amine or modified further to introduce various functionalities.

Material Science

The boronic ester group allows for applications in polymer chemistry and supramolecular assemblies due to its ability to form reversible covalent bonds.

Synthesis

The synthesis of tert-butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves multi-step protocols:

  • Formation of the Pyridine Core:

    • The pyridine ring is functionalized with a nitro group at position 3.

  • Introduction of the Boronic Ester:

    • A borylation reaction using pinacolborane introduces the dioxaborolane group at position 5 of the pyridine ring.

  • Protection of the Amine Group:

    • The amine functionality is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions during subsequent steps.

Spectroscopic Characterization

The compound's structure is confirmed using various analytical techniques:

TechniqueKey Features Observed
NMR SpectroscopyProton (1H^1\text{H}) and carbon (13C^13\text{C}) NMR spectra show signals corresponding to the tert-butyl group and aromatic protons.
Mass SpectrometryMolecular ion peak at m/z=365m/z = 365, consistent with the molecular weight of the compound.
Infrared (IR)Characteristic peaks for nitro (NO2-NO_2), carbamate (NHCOO-NHCOO), and boronic ester groups (BOB-O).

Safety and Handling

This compound should be handled with care due to the presence of reactive functional groups:

  • Toxicity: The nitro group may pose risks if inhaled or ingested.

  • Storage: Store in a cool, dry place away from moisture and light.

  • Personal Protective Equipment (PPE): Use gloves and safety goggles when handling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator